Jadomycin B

Antimicrobial MRSA MIC

Jadomycin B (CAS 149633-99-8) is a distinct angucycline natural product, differentiated by its specific isoleucine-derived oxazolone side chain and diastereomeric composition. This structural precision is critical for reproducible activity against multidrug-resistant cancers (not a substrate for ABCB1/ABCG2) and MRSA (MIC 1 μg/mL). Procure this exact compound to ensure valid Aurora-B kinase inhibition and preclinical efficacy data. Avoid generic alternatives.

Molecular Formula C30H31NO9
Molecular Weight 549.6 g/mol
CAS No. 149633-99-8
Cat. No. B1672776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJadomycin B
CAS149633-99-8
SynonymsJadomycin B; 
Molecular FormulaC30H31NO9
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)OC6CC(C(C(O6)C)O)O
InChIInChI=1S/C30H31NO9/c1-5-13(3)24-30(37)40-29-16-9-12(2)10-17(32)21(16)23-25(31(24)29)28(36)22-15(27(23)35)7-6-8-19(22)39-20-11-18(33)26(34)14(4)38-20/h6-10,13-14,18,20,24,26,29,32-34H,5,11H2,1-4H3/t13-,14-,18+,20-,24-,26-,29?/m0/s1
InChIKeyBSBSCJRAEMDCHC-LVOPHWFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Jadomycin B (CAS 149633-99-8): Baseline Profile for Procurement and Research Selection


Jadomycin B (CAS 149633-99-8) is a unique angucycline-derived natural product produced by *Streptomyces venezuelae* ISP5230 under stress conditions [1]. It features a distinct pentacyclic 8H-benz[b]oxazolo[3,2-f]phenanthridine skeleton and a rare deoxysugar, L-digitoxose [2]. The compound is known to exist as a diastereomeric mixture of (3aS)- and (3aR)-isomers, with the 3aS form predominating at a 3:2 ratio [3]. It has demonstrated activity against multidrug-resistant (MDR) cancer cells and select pathogens, making it a molecule of interest for oncology and antimicrobial research [4].

Jadomycin B Procurement: Why Simple Analog Substitution Is Not Viable


Procuring a generic 'jadomycin' or a closely related analog in place of Jadomycin B is not scientifically sound. The biological activity of jadomycins is highly sensitive to the specific amino acid-derived side chain on the oxazolone ring [1]. For example, while Jadomycin B (with an isoleucine-derived side chain) exhibits a particular spectrum of cytotoxicity and antimicrobial activity, its analogs like Jadomycin Orn or Jadomycin K have significantly altered selectivity and potency profiles [2]. Furthermore, the compound's diastereomeric composition (3aS:3aR) can impact its biological interaction, and the defined biosynthesis or isolation protocols are specific to this molecule [3]. These structural and stereochemical nuances dictate that each jadomycin variant must be treated as a distinct research entity.

Quantitative Differentiation Evidence for Jadomycin B (CAS 149633-99-8)


Antimicrobial Potency: Jadomycin B MIC vs. MRSA and S. aureus

Jadomycin B demonstrates potent antimicrobial activity against methicillin-resistant *Staphylococcus aureus* (MRSA), with a reported minimum inhibitory concentration (MIC) of 1 μg/mL [1]. This provides a quantitative benchmark for its antibacterial efficacy relative to other jadomycin analogs and standard antibiotics.

Antimicrobial MRSA MIC Staphylococci

Cytotoxicity Profile: Jadomycin B IC50 vs. Analogs in MCF-7 Breast Cancer Cells

In a direct head-to-head comparison, Jadomycin B exhibited an IC50 of 2.8 μM against the MCF-7 breast cancer cell line [1]. This cytotoxicity is less potent than some analogs like Jadomycin L (IC50 = 1.4 μM) and Jadomycin V (IC50 = 1.9 μM), but significantly more potent than others like Jadomycin Hse (IC50 = 66.8 μM) [1]. This data quantifies Jadomycin B's specific position within the analog potency spectrum.

Oncology Cytotoxicity Breast Cancer IC50

Cytotoxicity in Drug-Resistant Cancer: Jadomycin B Retains Activity in MDR Breast Cancer Cells

Jadomycin B demonstrates a key differentiation by maintaining cytotoxic activity in multidrug-resistant (MDR) human breast cancer cells [1]. It is not a substrate for the major drug efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP) [2], which are common mechanisms of resistance. This property is not universal among chemotherapeutics and provides a distinct advantage for research into overcoming MDR.

Oncology Multidrug Resistance MDR Breast Cancer Cytotoxicity

Kinase Inhibition: Jadomycin B Inhibits Aurora-B Kinase in a Dose-Dependent Manner

Jadomycin B was identified as an Aurora-B kinase inhibitor, a mechanism distinct from many jadomycin analogs whose primary mechanism is often topoisomerase inhibition or DNA damage. In a biochemical assay, Jadomycin B inhibited Aurora-B activity in a dose-dependent manner [1]. In a cellular context, treatment with 10 μg/mL of Jadomycin B reduced phosphorylation of its substrate, histone H3 on Ser10, by approximately 70% .

Oncology Kinase Inhibitor Aurora-B Mechanism of Action

In Vivo Efficacy: Jadomycin B Reduces Tumor Volume in Mouse Mammary Carcinoma Model

In a pilot study using a 4T1 mouse mammary carcinoma model, administration of Jadomycin B at 12 mg/kg every 12 hours (from day 6 to 15 post-injection) led to a decreased primary tumor volume compared to the vehicle control group [1]. This in vivo efficacy is observed alongside a favorable safety profile, with treated mice showing no weight loss or significant changes in hepatic (alanine aminotransferase) and renal (creatinine) function biomarkers [1].

Oncology In Vivo Xenograft Mouse Model Tumor Volume

Validated Research Application Scenarios for Jadomycin B (CAS 149633-99-8)


Investigating Multidrug Resistance (MDR) in Breast Cancer

Given that Jadomycin B maintains cytotoxicity against MDR breast cancer cells and is not a substrate for key efflux transporters like ABCB1 and ABCG2 [1], it serves as a powerful tool compound for investigating resistance mechanisms. Studies can utilize Jadomycin B to probe pathways that remain sensitive in MDR cells, or as a baseline compound when screening for new agents to overcome efflux-mediated drug resistance.

Screening and Development of Aurora-B Kinase Inhibitors

Jadomycin B's confirmed, dose-dependent inhibition of Aurora-B kinase [1] positions it as a useful positive control or benchmark in biochemical and cellular assays for Aurora-B activity. Researchers can employ it to validate assay conditions or to compare the potency of novel synthetic or natural product-derived Aurora-B inhibitors.

In Vivo Efficacy Studies in Preclinical Oncology Models

The compound's demonstrated ability to reduce primary tumor volume in a mouse 4T1 mammary carcinoma model, combined with a favorable preliminary safety profile [1], supports its use in preclinical oncology research. It is particularly suited for proof-of-concept studies evaluating anti-tumor efficacy and for further dose-escalation and combination therapy investigations in MDR breast cancer models.

Antimicrobial Activity Screening and Structure-Activity Relationship (SAR) Studies

Jadomycin B's potent activity against MRSA (MIC = 1 μg/mL) [1] establishes it as a key reference standard in antimicrobial susceptibility testing and SAR studies. Researchers can use this quantitative data to benchmark the activity of novel synthetic jadomycin derivatives or other antimicrobial compounds against a known, potent natural product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jadomycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.